trans-3-Amino-1-methylcyclobutanol hydrochloride
Overview
Description
trans-3-Amino-1-methylcyclobutanol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . This compound is known for its unique structural properties, which include a cyclobutane ring substituted with an amino group and a methyl group, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methylcyclobutanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutanone derivative with ammonia or an amine source, followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-1-methylcyclobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Amino-1-methylcyclobutanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It can be used as a model compound to understand the behavior of similar structures in biological environments .
Medicine: Its unique structure can be modified to create new pharmaceutical compounds with desired therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of trans-3-Amino-1-methylcyclobutanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its interaction with enzymes and receptors .
Comparison with Similar Compounds
cis-3-Amino-1-methylcyclobutanol hydrochloride: A stereoisomer with different spatial arrangement of substituents.
tert-Butyl ((3-aminocyclobutyl)methyl) (methyl)carbamate: A derivative with a carbamate group.
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride: A compound with an ester group.
Uniqueness: trans-3-Amino-1-methylcyclobutanol hydrochloride is unique due to its trans configuration, which provides distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-amino-1-methylcyclobutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVGZFSOUXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-23-6 | |
Record name | rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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